
2-Hydroxy Valbenazine-d8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy Valbenazine-d8 is a deuterated derivative of 2-Hydroxy Valbenazine. It is a stable isotope-labeled compound with the molecular formula C20D6H26N6S2 and a molecular weight of 426.675. This compound is primarily used in scientific research due to its unique properties and applications in various fields, including chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy Valbenazine-d8 involves the incorporation of deuterium atoms into the molecular structure of 2-Hydroxy Valbenazine. The synthetic route typically includes the following steps:
Deuterium Exchange Reaction: This step involves the replacement of hydrogen atoms with deuterium atoms using deuterated reagents.
Purification: The resulting compound is purified using chromatographic techniques to ensure high purity and isotopic enrichment.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale deuterium exchange reactions are conducted in industrial reactors.
Purification and Quality Control: The compound is purified using industrial-scale chromatography, and quality control measures are implemented to ensure consistency and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy Valbenazine-d8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents.
Substitution: The compound can undergo substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Applications De Recherche Scientifique
2-Hydroxy Valbenazine-d8 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and nuclear magnetic resonance (NMR) studies.
Biology: Employed in biological studies to trace metabolic pathways and understand biochemical processes.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-Hydroxy Valbenazine-d8 is similar to that of Valbenazine. It acts as a vesicular monoamine transporter 2 (VMAT2) inhibitor, which regulates the uptake of monoamines from the cytoplasm into synaptic vesicles. By inhibiting VMAT2, the compound reduces the release of neurotransmitters such as dopamine, thereby exerting its effects on the central nervous system .
Comparaison Avec Des Composés Similaires
Similar Compounds
Valbenazine: The parent compound of 2-Hydroxy Valbenazine-d8, used for the treatment of tardive dyskinesia.
Deutetrabenazine: Another VMAT2 inhibitor with similar therapeutic applications.
Tetrabenazine: A non-deuterated VMAT2 inhibitor used for similar indications.
Uniqueness
This compound is unique due to its deuterium labeling, which provides advantages in research applications, such as improved stability and traceability in metabolic studies. This makes it a valuable tool in various scientific investigations .
Propriétés
Formule moléculaire |
C24H38N2O4 |
|---|---|
Poids moléculaire |
426.6 g/mol |
Nom IUPAC |
(3S)-3-amino-1-[(2S,3S,11bR)-3-(2-hydroxypropan-2-yl)-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]-3,4,5,5,5-pentadeuterio-4-(trideuteriomethyl)pentan-2-one |
InChI |
InChI=1S/C24H38N2O4/c1-14(2)23(25)20(27)10-16-9-19-17-12-22(30-6)21(29-5)11-15(17)7-8-26(19)13-18(16)24(3,4)28/h11-12,14,16,18-19,23,28H,7-10,13,25H2,1-6H3/t16-,18+,19+,23-/m0/s1/i1D3,2D3,14D,23D |
Clé InChI |
BWFSYMXVUDVVTH-HVJDCHBESA-N |
SMILES isomérique |
[2H][C@@](C(=O)C[C@@H]1C[C@@H]2C3=CC(=C(C=C3CCN2C[C@H]1C(C)(C)O)OC)OC)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])N |
SMILES canonique |
CC(C)C(C(=O)CC1CC2C3=CC(=C(C=C3CCN2CC1C(C)(C)O)OC)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


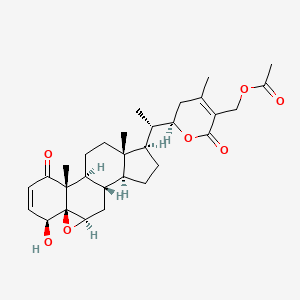
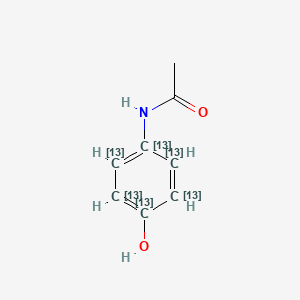
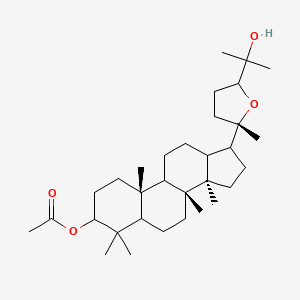
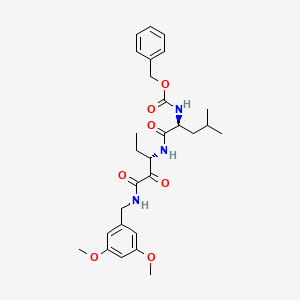
![(2Z)-2-[(8S,9R,10S,11S,13S,14S,16S)-9-chloro-4,6,6-trideuterio-11-hydroxy-10,13,16-trimethyl-3-oxo-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde](/img/structure/B15144577.png)
![N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]-2-[4-(dimethylamino)benzoyl]-3,4-dihydro-1H-isoquinoline-6-carboxamide](/img/structure/B15144584.png)


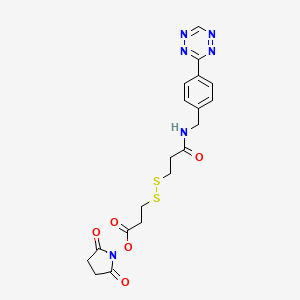



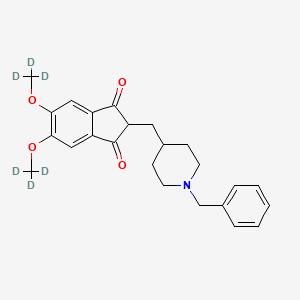
![oxovanadium(2+);8,21,34,47-tetratert-butyl-2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17(26),18,20,22,24,27(55),28,30(39),31,33,35,37,40,42(53),43(52),44,46,48,50-heptacosaene](/img/structure/B15144652.png)
